2-Fluoro-1-(5-fluoro-2-methoxyphenyl)ethan-1-amine
Description
2-Fluoro-1-(5-fluoro-2-methoxyphenyl)ethan-1-amine is a fluorinated aromatic ethanamine derivative characterized by a 5-fluoro-2-methoxyphenyl group attached to a β-fluoroethylamine backbone. This compound is structurally distinct due to its dual fluorination (on the aromatic ring and the ethylamine chain) and methoxy substitution, which may enhance its pharmacological properties, such as metabolic stability and receptor binding affinity . It is typically synthesized via nucleophilic substitution or condensation reactions, as exemplified in , where a related precursor—2-(5-fluoro-2-methoxyphenyl)ethan-1-amine hydrochloride—was reacted with dicyandiamide under General Procedure C to yield a guanidine derivative . The molecular weight of its enantiomer, (R)-1-(5-fluoro-2-methoxyphenyl)ethan-1-amine hydrochloride, is reported as 205.66 g/mol with 95% purity, suggesting high synthetic reproducibility .
Properties
Molecular Formula |
C9H11F2NO |
|---|---|
Molecular Weight |
187.19 g/mol |
IUPAC Name |
2-fluoro-1-(5-fluoro-2-methoxyphenyl)ethanamine |
InChI |
InChI=1S/C9H11F2NO/c1-13-9-3-2-6(11)4-7(9)8(12)5-10/h2-4,8H,5,12H2,1H3 |
InChI Key |
NMJDJZHCNLQOMH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)F)C(CF)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-1-(5-fluoro-2-methoxyphenyl)ethan-1-amine typically involves multi-step organic reactions. One common method is the nucleophilic substitution reaction where a fluorinated benzene derivative reacts with an appropriate amine precursor under controlled conditions. The reaction may involve the use of catalysts and specific solvents to achieve the desired product with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance the efficiency and consistency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-1-(5-fluoro-2-methoxyphenyl)ethan-1-amine can undergo various chemical reactions, including:
Oxidation: This reaction can convert the amine group to a corresponding nitro or nitrile group.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like sodium hydride (NaH) and various organometallic compounds can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce secondary or tertiary amines .
Scientific Research Applications
2-Fluoro-1-(5-fluoro-2-methoxyphenyl)ethan-1-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to neurotransmitter analogs and receptor binding.
Medicine: Research into its potential therapeutic effects, particularly in the development of new pharmaceuticals, is ongoing.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Fluoro-1-(5-fluoro-2-methoxyphenyl)ethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s fluorine and methoxy groups play a crucial role in its binding affinity and selectivity. These interactions can modulate biological pathways, leading to various physiological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound belongs to a broader class of substituted ethan-1-amines with diverse pharmacological activities. Below is a comparative analysis with structurally similar derivatives:
Key Findings from Comparative Analysis
Impact of Fluorination: The dual fluorination in 2-Fluoro-1-(5-fluoro-2-methoxyphenyl)ethan-1-amine likely enhances lipophilicity and bioavailability compared to non-fluorinated analogues like compound 42 . In contrast, compound 29 uses a cyclopropane linker to improve conformational rigidity for selective 5-HT2C receptor binding, a feature absent in the target compound .
Synthetic Complexity :
- The target compound’s synthesis (via General Procedure C) is less complex than multi-step routes for cyclopropane-containing derivatives (e.g., 29 ) .
- Diarylethanamines (e.g., 42 ) require lithium-halogen exchange, which demands stringent conditions (-78°C, THF) compared to the target’s straightforward condensation .
Pharmacological Relevance: The benzodioxole derivative () shares structural motifs with antimicrobial agents like Carnidazole (), whereas the target compound’s fluorinated aromatic system aligns with CNS-targeting agents (e.g., Ulotaront in ) .
Biological Activity
2-Fluoro-1-(5-fluoro-2-methoxyphenyl)ethan-1-amine, a compound with the CAS number 1556971-86-8, is part of a class of fluorinated amines that have garnered attention for their potential biological activities. This article will explore the biological properties, including antibacterial, antifungal, and cytotoxic activities, as well as structure-activity relationships (SAR) that influence these effects.
- Molecular Formula : C9H11F2NO
- Molecular Weight : 187.19 g/mol
- Structural Characteristics : The compound features a fluorinated ethylamine structure attached to a methoxy-substituted phenyl ring, which is crucial for its biological activity.
Biological Activity Overview
The biological activity of 2-Fluoro-1-(5-fluoro-2-methoxyphenyl)ethan-1-amine has been assessed in various studies, focusing primarily on its antimicrobial and cytotoxic properties.
Antimicrobial Activity
Recent studies have indicated that compounds similar to 2-Fluoro-1-(5-fluoro-2-methoxyphenyl)ethan-1-amine exhibit significant antimicrobial properties. The following table summarizes the Minimum Inhibitory Concentration (MIC) values for various bacterial strains:
| Compound | MIC (mg/mL) | Bacterial Strain |
|---|---|---|
| 2-Fluoro-1-(5-fluoro-2-methoxyphenyl)ethan-1-amine | 0.0048 | E. coli |
| 0.0098 | Bacillus mycoides | |
| 0.039 | C. albicans |
These results demonstrate that the compound has potent activity against both Gram-negative and Gram-positive bacteria, as well as antifungal properties against common pathogens.
Cytotoxicity Studies
In vitro cytotoxicity assays have been conducted to evaluate the effects of this compound on cancer cell lines. The following table presents the IC50 values observed in various studies:
These findings suggest that 2-Fluoro-1-(5-fluoro-2-methoxyphenyl)ethan-1-amine has moderate cytotoxic effects against lung and breast cancer cell lines, indicating its potential as a therapeutic agent.
Structure-Activity Relationship (SAR)
The biological activity of fluorinated amines is heavily influenced by their structural components. The following factors have been identified as critical in determining the efficacy of compounds similar to 2-Fluoro-1-(5-fluoro-2-methoxyphenyl)ethan-1-amine:
- Fluorination : The presence of fluorine atoms enhances lipophilicity and can improve membrane permeability.
- Methoxy Group : The methoxy substituent on the phenyl ring contributes to the compound's ability to interact with biological targets effectively.
- Amine Functionality : The amine group is essential for binding interactions with various receptors and enzymes.
Case Studies
Several case studies have highlighted the potential applications of this compound in pharmacology:
- Antibacterial Efficacy : A study demonstrated that derivatives of this compound exhibited significant inhibition against resistant strains of Staphylococcus aureus, showcasing its potential in treating antibiotic-resistant infections.
- Cytotoxic Effects on Cancer Cells : Research indicated that treatment with this compound resulted in apoptosis in cancer cell lines, with mechanisms involving mitochondrial dysfunction and reactive oxygen species generation.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
